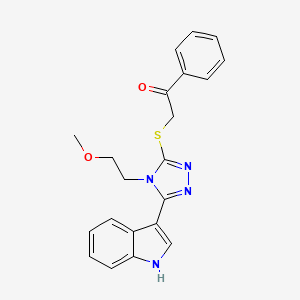
4-(morpholinosulfonyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholinosulfonyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as MPT0B390, is a novel compound that has gained attention due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Anticancer Research
The thiophene moiety is known for its anticancer properties. Compounds containing thiophene have been used in the synthesis of various anticancer agents. The presence of thiophene in the compound under discussion suggests potential utility in the development of new anticancer drugs, possibly through mechanisms involving the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Anti-inflammatory and Analgesic Applications
Thiophene derivatives have exhibited significant anti-inflammatory and analgesic activities. This compound could be explored for its potential to act as an inhibitor of inflammatory pathways, providing a basis for the development of new anti-inflammatory medications .
Antimicrobial and Antifungal Agents
The structural complexity of this compound, including the thiophene ring, may offer a broad spectrum of activity against various bacterial and fungal strains. Research into this application could lead to the discovery of novel antimicrobial and antifungal agents that can be used to treat infectious diseases .
Kinase Inhibition
Kinases are enzymes that play a crucial role in the regulation of cell functions. Thiophene derivatives have been shown to inhibit kinase activity, which is a promising approach for the treatment of diseases such as cancer and inflammatory disorders. This compound could be investigated for its kinase inhibitory effects, contributing to the field of targeted therapy .
Neuropharmacological Properties
Morpholine derivatives are known for their neuropharmacological properties. This compound could be studied for its potential effects on the central nervous system, including the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Material Science Applications
Both thiophene and morpholine rings are important in material science. Thiophene is used in the synthesis of organic semiconductors, while morpholine derivatives have applications in the production of polymers and resins. This compound could be researched for its utility in creating new materials with desirable electrical and mechanical properties .
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c25-20(21-8-10-23-9-7-18(22-23)19-2-1-15-29-19)16-3-5-17(6-4-16)30(26,27)24-11-13-28-14-12-24/h1-7,9,15H,8,10-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTOBVPTHKEMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-5-[(phenylthio)methyl]-2-furancarboxamide](/img/structure/B2886662.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2886663.png)
![Methyl 5-[[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2886665.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886668.png)
![N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886670.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886672.png)
![N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide](/img/structure/B2886673.png)
![methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2886674.png)
![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2886675.png)
![4-allyl-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2886676.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2886678.png)
